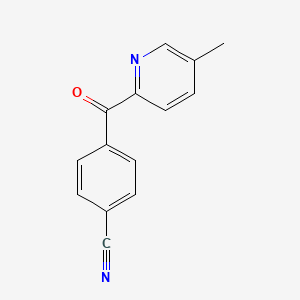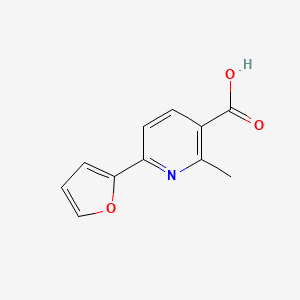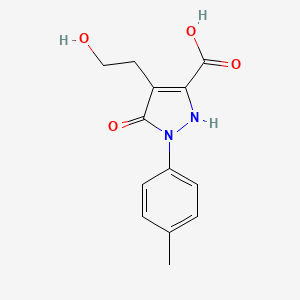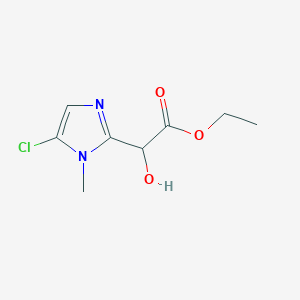
methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate, also known as MBPC, is a synthetic compound used in a variety of scientific research applications. This compound is a white crystalline solid that is soluble in water and organic solvents. It is a member of the piperidines, a family of compounds that are known for their biological activity. MBPC has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate is involved in complex synthetic pathways and structural analyses within organic chemistry. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized through a relay catalytic cascade reaction, illustrating the compound's role in facilitating the introduction of substituents at the pyrrole nitrogen, which could lead to the synthesis of compounds like methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate (Galenko et al., 2015). Furthermore, crystal structures of related pyrroles have been determined using synchrotron X-ray powder diffraction, highlighting the compound's significance in understanding molecular and crystal structures (Silva et al., 2012).
Catalytic and Reactivity Studies
The compound is also a focus in studies exploring catalytic processes and reactivity. Research has delved into reactions involving oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, indicating the potential of methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate in contributing to the development of new catalytic methods and reaction mechanisms (Krutošíková et al., 2001).
Medicinal Chemistry and Drug Design
In medicinal chemistry, related pyrrole derivatives are synthesized for potential application as antitumoral agents, indicating the relevance of methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate in drug design and pharmacological studies (Denislamova et al., 2011). These studies underscore the compound's utility in synthesizing new molecules with potential therapeutic applications.
Material Science and Novel Compound Synthesis
In material science and novel compound synthesis, research into the creation of new pyrrolopyridazinones through sequential reactions highlights the versatility of pyrrole derivatives in synthesizing complex molecules that could have applications in materials science (Bonacorso et al., 2019).
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(1-benzylpiperidin-4-yl)-n-methylmethanamine, has been found to interact with acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
Based on the target of the structurally similar compound mentioned above, it can be hypothesized that this compound may interact with acetylcholinesterase, potentially inhibiting its activity and thus prolonging the action of acetylcholine at the synapse .
Biochemical Pathways
If this compound does indeed inhibit acetylcholinesterase, it would affect the cholinergic pathway, leading to prolonged synaptic transmission due to the delayed breakdown of acetylcholine .
Result of Action
If it does inhibit acetylcholinesterase, it could lead to prolonged synaptic transmission due to the delayed breakdown of acetylcholine .
Eigenschaften
IUPAC Name |
methyl 1-(1-benzylpiperidin-4-yl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18(21)17-8-5-11-20(17)16-9-12-19(13-10-16)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSWGSYPJDOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)



![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)





![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)
![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

